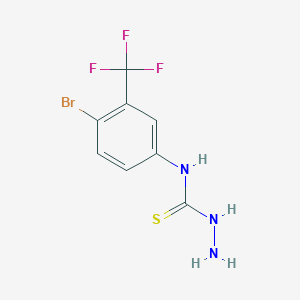
2-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an amino group, a piperidine ring, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methylpiperidine with a suitable phenylpropanone derivative in the presence of an amino group donor. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one: This compound is unique due to its specific combination of functional groups.
2-Amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-2-one: Similar structure but with a different position of the amino group.
2-Amino-1-(3-methylpiperidin-1-yl)-3-phenylbutan-1-one: Similar structure but with an additional carbon in the chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance between stability and reactivity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C15H22N2O |
|---|---|
Poids moléculaire |
246.35 g/mol |
Nom IUPAC |
2-amino-1-(3-methylpiperidin-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C15H22N2O/c1-12-6-5-9-17(11-12)15(18)14(16)10-13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11,16H2,1H3 |
Clé InChI |
UCMNLKPYMLZNLP-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCN(C1)C(=O)C(CC2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


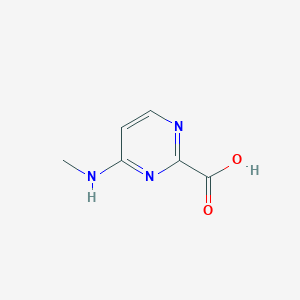
![(R)-5-Amino-3-fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-ol](/img/structure/B12996703.png)
![1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12996711.png)
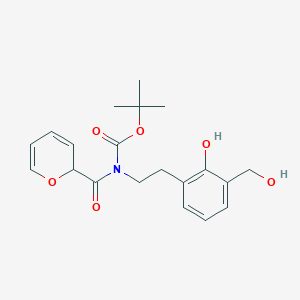
![[2,3'-Bipyridine]-6'-carbonitrile](/img/structure/B12996748.png)
![2-Methyl-2,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine hydrochloride](/img/structure/B12996749.png)
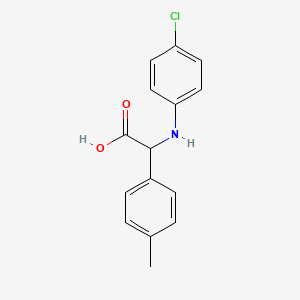
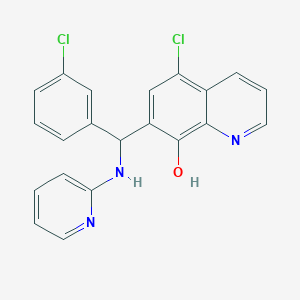
![2-(3,4-Dichlorophenyl)naphtho[1,2-d]oxazole](/img/structure/B12996762.png)
![2-Methoxy-5-[(1-phenylethylamino)methyl]phenol](/img/structure/B12996767.png)
![Tert-butyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12996775.png)
![2,7-Dioxaspiro[4.4]nonan-4-amine](/img/structure/B12996778.png)
